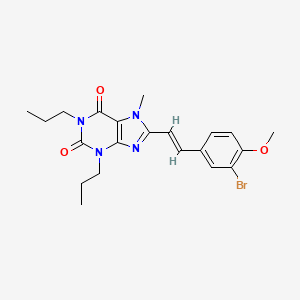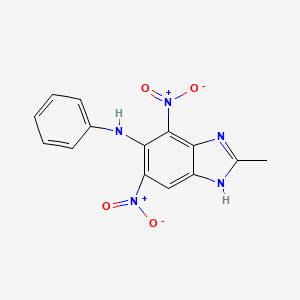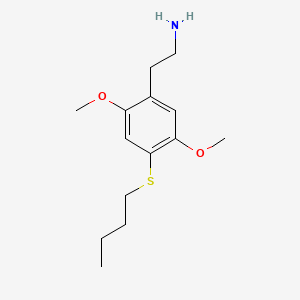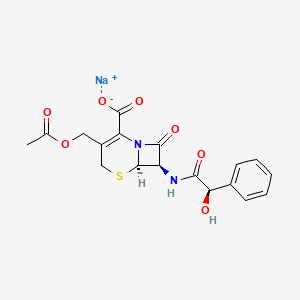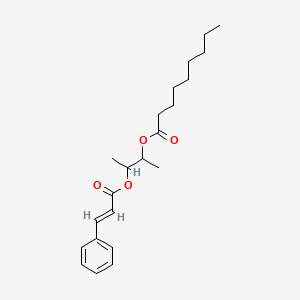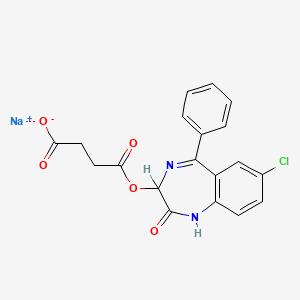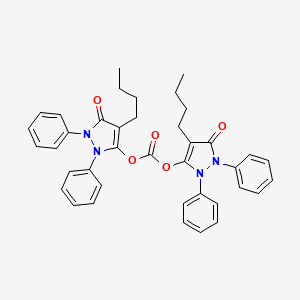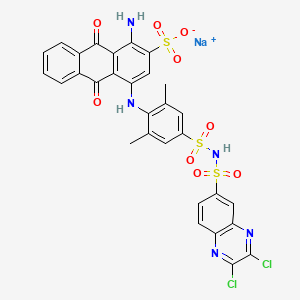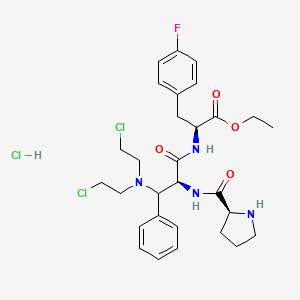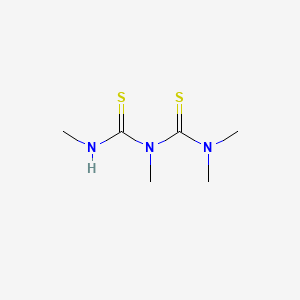
Tetramethyldithiobiuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetramethyldithiobiuret is an organosulfur compound with the molecular formula C6H14N2S2 It is characterized by the presence of two thiocarbonyl groups (C=S) and two methyl groups attached to the nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,5,5-Tetramethyldithiobiuret can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of methyl isocyanate. The reaction typically proceeds as follows:
-
Reaction of Dimethylamine with Carbon Disulfide
Reagents: Dimethylamine (CH3)2NH and Carbon disulfide (CS2)
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature of around 0-5°C.
Product: Dimethylammonium dithiocarbamate (CH3)2NCS2H
-
Addition of Methyl Isocyanate
Reagents: Dimethylammonium dithiocarbamate and Methyl isocyanate (CH3NCO)
Conditions: The reaction is conducted at room temperature, and the product is purified through recrystallization.
Product: 1,1,5,5-Tetramethyldithiobiuret
Industrial Production Methods
Industrial production of 1,1,5,5-Tetramethyldithiobiuret follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1,5,5-Tetramethyldithiobiuret undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols.
Substitution: The methyl groups attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4). The reactions are typically carried out in an aqueous or organic solvent at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are conducted under an inert atmosphere at low temperatures.
Substitution: Alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br) are used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides (R2S=O) or sulfones (R2S=O2)
Reduction: Thiols (RSH)
Substitution: Various alkyl or aryl derivatives of 1,1,5,5-Tetramethyldithiobiuret
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethyldithiobiuret has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as zinc and cadmium.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting thiol-containing biomolecules.
Industry: It is used in the synthesis of advanced materials, including semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of 1,1,5,5-Tetramethyldithiobiuret involves its interaction with thiol groups in proteins and enzymes. The thiocarbonyl groups in the compound can form covalent bonds with the thiol groups, leading to the inhibition or modification of the enzyme’s activity. This interaction can affect various molecular pathways and cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1,1,5,5-Tetramethyldithiobiuret can be compared with other dithiobiuret compounds, such as:
1,1,3,3-Tetramethyldithiobiuret: Similar structure but with different substitution patterns on the nitrogen atoms.
1,1,5,5-Tetramethyl-2-thiobiuret: Contains only one thiocarbonyl group, leading to different chemical properties and reactivity.
1,1,5,5-Tetramethyl-3-dimethylaminodithiobiuret: Contains an additional dimethylamino group, which can influence its reactivity and applications.
The uniqueness of 1,1,5,5-Tetramethyldithiobiuret lies in its specific substitution pattern and the presence of two thiocarbonyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
32486-31-0 |
|---|---|
Fórmula molecular |
C6H13N3S2 |
Peso molecular |
191.3 g/mol |
Nombre IUPAC |
1,1,3-trimethyl-3-(methylcarbamothioyl)thiourea |
InChI |
InChI=1S/C6H13N3S2/c1-7-5(10)9(4)6(11)8(2)3/h1-4H3,(H,7,10) |
Clave InChI |
ITJCQBIWJLTMDX-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N(C)C(=S)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


